molecular formula C10H11FN4 B13987211 5-Fluoro-2-(piperazin-1-yl)nicotinonitrile

5-Fluoro-2-(piperazin-1-yl)nicotinonitrile

Cat. No.: B13987211
M. Wt: 206.22 g/mol
InChI Key: ZMBDKCAEDMQIHX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperazin-1-yl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a fluorine atom at the 5-position and a piperazine ring at the 2-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperazin-1-yl)nicotinonitrile typically involves the reaction of 5-fluoro-2-chloronicotinonitrile with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to the formation of corresponding oxides or reduced forms .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, ion channel activity, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)nicotinonitrile: Lacks the fluorine atom at the 5-position.

    5-Fluoro-2-(methylpiperazin-1-yl)nicotinonitrile: Contains a methyl group on the piperazine ring.

    5-Fluoro-2-(piperidin-1-yl)nicotinonitrile: The piperazine ring is replaced with a piperidine ring.

Uniqueness

The presence of the fluorine atom at the 5-position in 5-Fluoro-2-(piperazin-1-yl)nicotinonitrile imparts unique electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in drug discovery and other scientific research applications.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

5-fluoro-2-piperazin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11FN4/c11-9-5-8(6-12)10(14-7-9)15-3-1-13-2-4-15/h5,7,13H,1-4H2

InChI Key

ZMBDKCAEDMQIHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)F)C#N

Origin of Product

United States

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